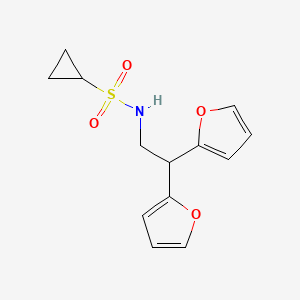![molecular formula C19H10ClF3N2O B2491609 4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 478261-47-1](/img/structure/B2491609.png)
4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nicotinonitrile derivatives, including compounds similar to 4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile, typically involves multistep reactions that start from basic aromatic compounds. For instance, derivatives have been synthesized through reactions involving acetophenones, arylaldehydes, arylthiols, and malononitrile in aqueous micellar media, demonstrating the versatility of synthetic routes for such compounds (Heravi & Soufi, 2015).
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives is characterized by a central pyridine ring, often substituted with various functional groups that impart distinct chemical properties. For example, the asymmetric unit of a related nicotinonitrile derivative contained two non-planar independent molecules, where the central pyridine ring formed specific dihedral angles with adjacent phenyl rings, indicating a complex three-dimensional structure (Chantrapromma et al., 2009).
Chemical Reactions and Properties
Nicotinonitrile derivatives undergo various chemical reactions, including cyclization, addition, and substitution reactions, which can significantly alter their chemical properties. For example, the synthesis of 4-(4-Chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one involved reactions with ethyl cyanoacetate and 4-chlorobenzaldehyde, showcasing the compound's reactivity and potential for generating diverse derivatives (El‐Sayed et al., 2011).
Physical Properties Analysis
The physical properties of nicotinonitrile derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the crystal structure analysis of a related derivative revealed weak intramolecular interactions and a supramolecular three-dimensional network, indicative of the compound's solid-state characteristics (Chantrapromma et al., 2009).
Applications De Recherche Scientifique
Antimicrobial Applications
4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile and its derivatives have been extensively studied for their antimicrobial properties. Compounds structurally similar to 4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study by (Guna et al., 2015) synthesized derivatives of this compound and tested them for their antimicrobial activity, finding promising results. The structural integrity and biological activity of these compounds were confirmed using various spectral and analytical techniques.
Moreover, (Sah et al., 2014) explored the antimicrobial potential of formazans derived from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showcasing moderate antimicrobial activity against pathogenic strains such as E. coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans.
Application in Material Science
The compound's derivatives have also been applied in material science. A study by (Zaiton et al., 2018) synthesized new biocidal compounds using 4-(2-chlorophenyl)-2-hydroxy-6-(4-hydroxyphenyl) nicotinonitrile and evaluated their potential as antimicrobial agents for the plastic industry. The study observed the effects of these compounds on the mechanical and electrical properties of materials like LDPE, HDPE, and polystyrene, in addition to their antimicrobial properties.
Crystal Structure Analysis
The crystal structure and synthesis processes of compounds related to 4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile have also been a focal point of research. (Yang et al., 2011) provided detailed insights into the crystal structure of a novel cyanopyridine, synthesized through multi-component reactions, including 4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile. The study highlighted the significance of intermolecular hydrogen bonds in stabilizing the crystal structure.
Mécanisme D'action
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-oxo-6-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O/c20-14-7-3-11(4-8-14)15-9-17(25-18(26)16(15)10-24)12-1-5-13(6-2-12)19(21,22)23/h1-9H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDWPHKWAUXEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethyl-4-[2-(phenylsulfonyl)acetyl]phenyl N,N-dimethylcarbamate](/img/structure/B2491526.png)
![[3-Amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-(4-fluorophenyl)methanone](/img/structure/B2491529.png)
![N-(4-acetylphenyl)-2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2491530.png)
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2491532.png)
![2-[[1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2491536.png)
![3,4-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2491537.png)
![N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491538.png)
![2-[(3-Chlorobenzyl)sulfanyl]aniline](/img/structure/B2491542.png)


![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2491546.png)

